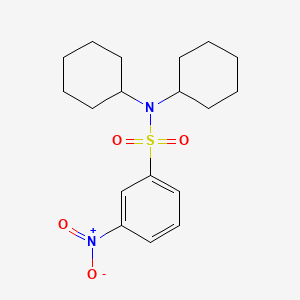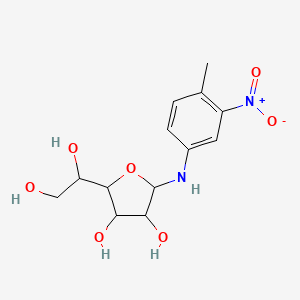![molecular formula C19H23ClN2O2 B5187303 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide](/img/structure/B5187303.png)
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide, also known as BPP-10c, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP-10c belongs to the class of piperidine derivatives and is known to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide is not fully understood. However, it has been suggested that 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide exerts its effects by interacting with the opioid receptors and the cannabinoid receptors in the body. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide is known to act as a partial agonist of the mu-opioid receptor and a full agonist of the CB2 receptor.
Biochemical and Physiological Effects:
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has been shown to inhibit the growth of breast cancer and prostate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide is its potential use in the treatment of various diseases. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has been shown to exhibit therapeutic effects in animal models of neuropathic pain, breast cancer, and prostate cancer. However, one of the limitations of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide is its low water solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide. One potential direction is to investigate the potential use of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide in the treatment of other types of cancer. Another direction is to investigate the potential use of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide and its potential side effects.
Conclusion:
In conclusion, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide involves the reaction of 1-(2-butynoyl)-4-piperidone with 3-chlorobenzylamine in the presence of sodium triacetoxyborohydride. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has been extensively studied for its potential therapeutic applications, including its antinociceptive, anti-inflammatory, and anti-tumor activities. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has also been studied for its potential use in the treatment of neuropathic pain, breast cancer, and prostate cancer. While 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has several advantages, such as its potential use in the treatment of various diseases, it also has limitations, such as its low water solubility. Future research on 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide should focus on investigating its potential use in the treatment of other types of cancer, its use in combination with other drugs, and understanding the mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide involves the reaction of 1-(2-butynoyl)-4-piperidone with 3-chlorobenzylamine in the presence of sodium triacetoxyborohydride. The reaction results in the formation of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide as a white crystalline solid. The purity of the compound can be confirmed by using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive, anti-inflammatory, and anti-tumor activities. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has also been studied for its potential use in the treatment of neuropathic pain, breast cancer, and prostate cancer.
Propriétés
IUPAC Name |
3-(1-but-2-ynoylpiperidin-4-yl)-N-[(3-chlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-2-4-19(24)22-11-9-15(10-12-22)7-8-18(23)21-14-16-5-3-6-17(20)13-16/h3,5-6,13,15H,7-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZULXRKQBLTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)CCC(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-but-2-ynoylpiperidin-4-yl)-N-[(3-chlorophenyl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS*,6aR*)-N-butyl-3-(3,4-dimethoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5187236.png)

![3-({4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B5187251.png)
![3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5187254.png)

![N-(2-furylmethyl)-N-methyl-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5187269.png)
![4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline](/img/structure/B5187276.png)
![N-cyclohexyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5187284.png)
![ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5187294.png)
![N-[2-(benzoylamino)benzoyl]isoleucine](/img/structure/B5187307.png)

![4-(2-methoxyethyl)-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5187319.png)